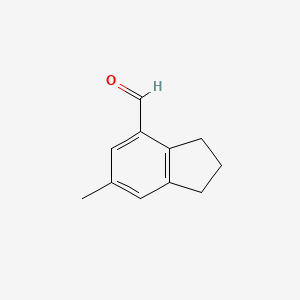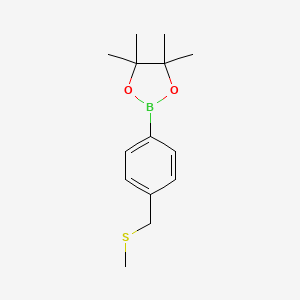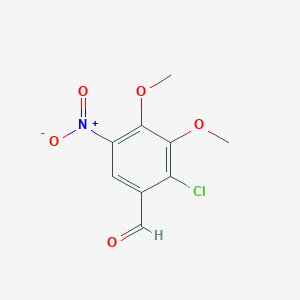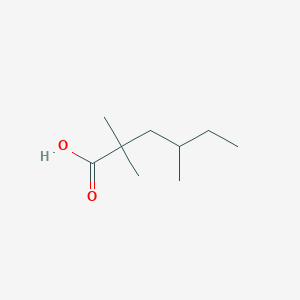![molecular formula C10H9F3O3S B13499819 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethylsulfanyl group, and a phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethylthio)benzaldehyde and methoxyacetic acid.
Reaction Conditions: The key steps involve the formation of the phenylacetic acid moiety through a series of reactions, including nucleophilic substitution and esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups, such as thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the methoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The methoxy group may contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)phenylacetic acid
- 2-Methoxy-2-phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Comparison: Compared to similar compounds, 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is unique due to the presence of both the methoxy and trifluoromethylsulfanyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and metabolic stability, which can influence the compound’s reactivity and biological activity. The combination of these groups makes it a valuable compound for various research applications, offering advantages over other similar compounds in terms of specificity and efficacy.
Properties
Molecular Formula |
C10H9F3O3S |
|---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
2-methoxy-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O3S/c1-16-8(9(14)15)6-2-4-7(5-3-6)17-10(11,12)13/h2-5,8H,1H3,(H,14,15) |
InChI Key |
HSPIJBVOIUHZIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)SC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)

![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)






![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)

![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)
